Isophthalic dihydrazide

Description

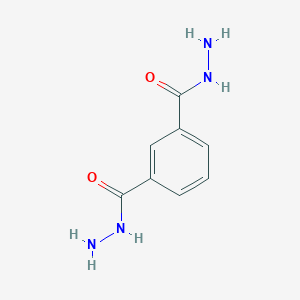

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-7(13)5-2-1-3-6(4-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTHLMXOSUFZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038813 | |

| Record name | Isophthalyl dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2760-98-7 | |

| Record name | Isophthalic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2760-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalyl dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002760987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophthalyl dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALYL DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R51J8KL2JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Industrial Synthesis Protocols

Water Extraction in Industrial Processes

Industrial synthesis of isophthalic dihydrazide typically involves the reaction of a dicarboxylic acid ester, such as dimethyl isophthalate (B1238265), with hydrazine (B178648) hydrate (B1144303) in a solvent like alcohol. adhesivesmag.com A key feature of this process is the generation of water as a byproduct. To drive the chemical equilibrium towards the product side and maximize the yield, this water must be continuously removed from the reaction system. google.com

Several techniques are employed for this purpose. Industrial settings often refer to a generic "water extraction step." adhesivesmag.comac-catalysts.com More specifically, this can be achieved through distillation. google.com One effective method is azeotropic distillation, where an entrainer is added to the system to form a low-boiling azeotrope with water, facilitating its removal. ntnu.noresearch-solution.comethz.chp-graph.org Patents related to the synthesis of similar dihydrazides, such as adipic dihydrazide, describe reaction setups using a rectifying column to constantly distill off the water as it is formed. google.comgoogle.com This continuous removal of water is a critical parameter in achieving the high efficiency and scalability required for industrial production.

Table 1: Industrial Synthesis Parameters for this compound

| Reactants | Solvent | Catalyst | Key Process Step | Purpose |

|---|---|---|---|---|

| Dimethyl isophthalate, Hydrazine hydrate | Alcohol (e.g., Methanol) | Often used to facilitate the reaction | Water Extraction / Distillation | To shift reaction equilibrium and increase product yield. |

| Isophthalic acid, Hydrazine hydrate | - | Composite catalysts (e.g., ZnO/Al₂O₃) or solid acid catalysts have been patented for similar dihydrazide syntheses. | Continuous distillation of water via rectifying column | Promotes the hydrazinolysis reaction, improving yield and reducing reaction time. google.comgoogle.com |

Derivatization Pathways

This compound is a versatile molecule capable of undergoing a variety of chemical transformations at its hydrazide functional groups. These reactions allow for the synthesis of a wide array of derivatives and polymers.

Oxidation Reactions of this compound

The hydrazide moieties of this compound can be oxidized to various products depending on the oxidizing agent and reaction conditions. Treatment with common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of isophthalic acid.

A significant reaction pathway is oxidative coupling, which leads to the formation of polymers. researchgate.net Using oxidants such as Oxone® (2KHSO₅·K₂SO₄·KHSO₄) or diacetoxyiodobenzene, this compound can undergo polymerization to yield poly(diacylhydrazine)s. mdpi.comresearchgate.net These polymers are noted for their thermal stability. researchgate.net Furthermore, the diacylhydrazine linkage within these polymers can be cleaved through oxidative degradation using reagents like sodium hypochlorite, which breaks the polymer down into the corresponding carboxylic acid and nitrogen gas. researchgate.netnih.gov

Table 2: Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Type | Product(s) | Reference |

|---|---|---|---|

| Potassium permanganate, Hydrogen peroxide | Oxidation | Isophthalic acid | |

| Oxone®, Diacetoxyiodobenzene | Oxidative Coupling Polymerization | Poly(diacylhydrazine) | researchgate.netmdpi.com |

| Sodium hypochlorite | Oxidative Degradation (of diacylhydrazine) | Carboxylic acid, Nitrogen gas | researchgate.netresearchgate.net |

Reduction Reactions of this compound

This compound can be reduced to form hydrazine derivatives. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride are often cited for this purpose. While specific documented examples of the direct reduction of the this compound molecule are not prevalent, related reactions demonstrate the feasibility. For instance, the Schiff base derivatives of 5-aminoisophthalic acid have been successfully reduced using sodium borohydride. researchgate.net This suggests that the hydrazide functional group is susceptible to reduction under appropriate conditions, though detailed studies on the parent compound are limited in the reviewed literature.

Table 3: Potential Reduction Reactions of this compound

| Reducing Agent | Substrate | Product Type | Reference |

|---|---|---|---|

| Sodium borohydride, Lithium aluminum hydride | This compound | Hydrazine derivatives | |

| Sodium borohydride (NaBH₄) | Schiff base of 5-aminoisophthalic acid | Reduced Schiff base (secondary amine) | researchgate.net |

Nucleophilic Substitution Reactions

The nitrogen atoms of the hydrazide groups in this compound are nucleophilic and readily react with a variety of electrophiles. This reactivity is the basis for its most common and significant derivatization pathways. The general mechanism involves the nucleophilic attack of the terminal amine group on an electrophilic center, often a carbonyl carbon or a strained ring system. libretexts.orgcrunchchemistry.co.uk

Key reactions include:

Reaction with Aldehydes and Ketones: In a condensation reaction, this compound reacts with aldehydes or ketones to form stable Schiff bases, also known as hydrazones. nih.gov This reaction is fundamental to its use in creating various derivatives and polymers.

Reaction with Epoxides: It serves as a curing agent for epoxy resins. The primary hydrogens on the hydrazide groups perform a nucleophilic attack on the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a durable, cross-linked polymer network. adhesivesmag.comac-catalysts.com

Reaction with Isocyanates: The nucleophilic primary amine of the hydrazide attacks the electrophilic carbon of an isocyanate group (-NCO) to form a stable urea (B33335) linkage. This reaction is utilized to chain-extend polyurethanes. adhesivesmag.comatamankimya.com

Acylation: this compound undergoes nucleophilic acyl substitution with acylating agents like acid chlorides (e.g., piperonyloyl chloride) and acid anhydrides. crunchchemistry.co.ukresearchgate.net This reaction is used to synthesize N,N'-diacylhydrazines and various polyamide and polyhydrazide structures. at.ua

Table 4: Nucleophilic Substitution Reactions of this compound

| Electrophile | Reaction Type | Resulting Linkage/Product | Application/Significance |

|---|---|---|---|

| Aldehydes, Ketones | Nucleophilic Addition/Condensation | Hydrazone (Schiff Base) | Synthesis of bioactive compounds and polymers. researchgate.net |

| Epoxides | Nucleophilic Ring-Opening | Cross-linked polymer network | Curing agent for epoxy resins. adhesivesmag.com |

| Isocyanates | Nucleophilic Addition | Urea | Chain extender for polyurethanes. adhesivesmag.comatamankimya.com |

| Acid Chlorides, Acid Anhydrides | Nucleophilic Acyl Substitution | Amide / N,N'-Diacylhydrazine | Synthesis of polyhydrazides and other derivatives. researchgate.netat.ua |

| Acrylics | Michael Addition | Cross-linked acrylic polymer | Crosslinking agent for acrylic coatings. adhesivesmag.com |

Table of Mentioned Chemical Compounds

Applications in Polymer Science and Materials Engineering

Curing Agents for Polymeric Systems

A primary application of IDH is as a curing agent, or hardener, for polymeric systems. finetechnology-ind.com It is particularly prominent in one-component epoxy formulations and for crosslinking polyacrylates. adhesivesmag.comataman-chemicals.com

Epoxy Resin Curing Mechanisms

In epoxy resin systems, IDH functions as a tetrafunctional crosslinking agent. cnrs.fr Each of the two hydrazide groups contains two reactive primary amine hydrogens, and all four of these hydrogens can react with the epoxy groups of the resin. adhesivesmag.comcnrs.fr This reaction, a form of step-growth polymerization, leads to the formation of a densely crosslinked three-dimensional network, which imparts enhanced thermal stability and mechanical strength to the cured material. cnrs.fr

Isophthalic dihydrazide is classified as a thermal latent curing agent. This means it remains largely non-reactive with epoxy resins at ambient temperatures, allowing for the formulation of stable, one-component adhesive systems with extended pot life. cnrs.frnih.gov The latency is attributed to IDH's high melting point (approximately 215–225 °C) and its crystalline structure, which renders it insoluble in the resin at room temperature. otsukac.co.jpspecialchem.com

Upon heating, the IDH melts and dissolves into the epoxy resin, initiating the curing reaction. nih.govresearchgate.net The activation temperature is typically above 160°C, though this can be lowered by using accelerators like substituted ureas or imidazoles to create "snap cure" systems. nih.govscribd.com The rigid aromatic backbone of IDH contributes to a high glass transition temperature (Tg) in the cured epoxy, often exceeding 130°C.

Table 1: Properties of Dihydrazide Curing Agents

| Dihydrazide Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

|---|---|---|---|

| This compound (IDH) | 194.2 | 215 - 225 | High latency, high Tg, good acid resistance, excellent moisture resistance. otsukac.co.jpscribd.com |

| Adipic Dihydrazide (ADH) | 174.2 | 177 - 183 | Lower onset cure temperature, good toughness and adhesion. otsukac.co.jpatamankimya.com |

| Sebacic Dihydrazide (SDH) | 230.3 | 186 - 188 | Intermediate thermal resistance. otsukac.co.jpatamankimya.com |

| Carbodihydrazide (CDH) | 90.08 | 153 - 157 | Fastest reacting dihydrazide due to its simple structure. adhesivesmag.com |

The curing process involves a nucleophilic addition reaction where the primary amine hydrogens of the hydrazide group attack the electrophilic carbon of the epoxide ring, causing the ring to open. nih.gov Since IDH possesses four reactive hydrogens and epoxy resins like diglycidyl ether of bisphenol A (DGEBA) have two epoxy groups, a complex, three-dimensional network is formed. cnrs.fr This extensive crosslinking is responsible for the high performance of the resulting thermoset material, including improved chemical resistance and thermal stability. finetechnology-ind.com

The latency of this compound is particularly advantageous for producing "B-staged" materials, such as prepregs (pre-impregnated fibers) and adhesive films. adhesivesmag.comspecialchem.com B-staging involves partially curing the resin system to a tack-free, handleable solid state. specialchem.com This material can then be stored for extended periods before being fully cured by applying heat and pressure. specialchem.com

One-component epoxy systems formulated with IDH can be B-staged at temperatures up to 165°C and exhibit excellent storage stability, lasting for up to three months at room temperature. adhesivesmag.comataman-chemicals.comspecialchem.com This property is crucial in the manufacturing of composites for aerospace components and sporting goods. gantrade.com Prepregs cured with IDH also demonstrate superior resistance to moisture, showing less than 1% weight gain after a week in boiling water, a significant improvement over systems cured with aliphatic dihydrazides like ADH. adhesivesmag.comataman-chemicals.com

Table 2: Research Findings on IDH in Epoxy Systems

| Research Focus | Key Findings | Reference |

|---|---|---|

| Latency and Cure Behavior | IDH shows the highest melting point (201.1 °C) among tested dihydrazides, confirming its high latency. However, this can lead to lower conversion ratios (73.9%) if cure temperatures are not sufficiently high. | nih.gov |

| B-Staging and Stability | Prepregs made with IDH can be B-staged up to 165°C and remain stable for three months at room temperature. | adhesivesmag.comspecialchem.com |

| Moisture Resistance | Cured prepregs with IDH gain less than 1% weight in boiling water, indicating excellent moisture resistance. | adhesivesmag.comataman-chemicals.com |

| Adhesive Properties | While high latency can result in lower adhesion strength at moderate cure temperatures, IDH-cured epoxies show little to no loss in lap shear strength at elevated temperatures. | adhesivesmag.comnih.gov |

Crosslinking of Polyacrylates via Michael's Addition

This compound also serves as a crosslinking agent for other polymer systems, such as polyacrylates, through a different chemical pathway known as the Michael addition reaction. adhesivesmag.com This reaction is particularly useful in water-based acrylic emulsion coatings. ataman-chemicals.com

In this mechanism, the hydrazide groups of IDH react with carbonyl groups (specifically aldehydes or ketones) that are incorporated as pendant groups on the polyacrylate polymer chains. adhesivesmag.comataman-chemicals.com The reaction between the amine of the hydrazide and the carbonyl of the acrylic polymer forms a hydrazone linkage (-C=N-NH-). adhesivesmag.comacs.org

Table of Compounds

Chain Extension and Crosslinking in Polyurethanes

In the field of polyurethane chemistry, this compound is employed as a chain extender and crosslinking agent. gantrade.comac-catalysts.comadhesivesmag.com Its bifunctional nature allows it to react with isocyanate groups, thereby extending the polymer chains and introducing crosslinks, which significantly impacts the final properties of the polyurethane material. gantrade.comac-catalysts.comadhesivesmag.com

The primary reaction of this compound with isocyanates results in the formation of urea (B33335) linkages. adhesivesmag.comgoogle.com This reaction is fundamental to its role as a chain extender. When introduced into a polyurethane system, the hydrazide groups of IDH react with the isocyanate (-NCO) groups of a prepolymer, creating strong and stable urea bonds. adhesivesmag.comgoogle.com This process increases the molecular weight of the polymer and can lead to the development of a segmented copolymer structure, where hard segments containing the urea and aromatic groups are interspersed with soft segments from the original polyol. This structure is key to achieving desirable mechanical properties. Furthermore, urethanes that are chain extended with a combination of a diamine and a dihydrazide have been shown to yield superior tensile strength compared to those extended with either amine individually. adhesivesmag.com

This compound is particularly valuable in the formulation of solution-based polyurethane coatings. ac-catalysts.comadhesivesmag.com Its use in these systems contributes to the production of coatings with excellent thermal stability, resistance to hydrolysis, and good solution stability. ac-catalysts.comgoogle.com For instance, the combination of isophorone (B1672270) diamine and IDH as chain extenders for a diphenylmethane (B89790) diisocyanate (MDI) and polycaprolactone (B3415563) diol-based polyurethane results in a material with a low glass transition temperature (-40°C) and robust performance characteristics. ac-catalysts.com The incorporation of dihydrazides like IDH in polyurethane emulsions and solutions not only provides additional crosslink density and chain extension but also helps in reducing yellowing, a common issue with standard amine curatives. ac-catalysts.comadhesivesmag.com

Polymer Nucleation and Crystallization Enhancement

Beyond its applications in polyurethanes, this compound and its derivatives are recognized for their ability to act as nucleating agents, particularly in biodegradable polymers like Poly(L-lactide) (PLLA). researchgate.net This function is crucial for enhancing the crystallization kinetics and thermal stability of these materials. researchgate.net

Heterogeneous Nucleation in Poly(L-lactide) (PLLA) Systems

The slow crystallization rate of PLLA is a significant drawback that limits its applications. bucknell.eduexpresspolymlett.com this compound derivatives can act as heterogeneous nucleating agents, providing sites for the initiation of crystal growth within the polymer matrix. researchgate.netrevmaterialeplastice.ro This leads to a faster and more efficient crystallization process.

The addition of this compound derivatives to PLLA has been shown to significantly promote its melt-crystallization kinetics. researchgate.netrevmaterialeplastice.ro For example, a derivative of this compound, N,N'-isophthalic bis(piperonylic acid) dihydrazide (PAID), has been demonstrated to act as a heterogeneous nucleating agent, accelerating crystallization even at fast cooling rates. researchgate.netrevmaterialeplastice.ro The presence of such nucleating agents can substantially increase the onset crystallization temperature and the melt-crystallization enthalpy. researchgate.netsemanticscholar.org In one study, the addition of a PAID derivative resulted in an onset crystallization temperature of nearly 150°C and a melt-crystallization enthalpy of 56.8 J/g when cooled at 1°C/min. researchgate.netrevmaterialeplastice.rosemanticscholar.org

The effectiveness of the nucleation is dependent on factors such as the concentration of the nucleating agent and the final melt temperature. Research has shown that a larger amount of an this compound derivative can lead to a faster crystallization rate. semanticscholar.org

Table 1: Melt-Crystallization Data for PLLA with a Derivative of this compound (PAID)

| Sample | Melt-Crystallization Enthalpy (J/g) | Crystallinity (%) |

| PLLA/0.5%PAID | 45.0 | 48.6 |

| PLLA/1%PAID | 49.3 | 53.5 |

| PLLA/2%PAID | 48.8 | 53.5 |

| PLLA/3%PAID | 48.9 | 54.2 |

Data sourced from research on N,N'-isophthalic bis(piperonylic acid) dihydrazide (PAID). semanticscholar.org

Role of this compound Derivatives as Crystallization Accelerators

In contrast to their effect on cold crystallization, this compound and its derivatives are highly effective as crystallization accelerators, or nucleating agents, during the melt-crystallization of polymers. semanticscholar.orgresearchgate.net These additives promote heterogeneous nucleation, a process where the additive provides a surface that facilitates the formation of polymer crystals from a molten state. researchgate.netsemanticscholar.org

For instance, N, N'-isophthalic bis(piperonylic acid) dihydrazide (PAID) has been demonstrated to be a potent nucleating agent for poly(L-lactide) (PLLA). researchgate.netsemanticscholar.org Its presence significantly accelerates the crystallization of PLLA during cooling from the melt, even at high cooling rates. researchgate.netsemanticscholar.org This enhanced crystallization leads to an increase in the degree of crystallinity, which can improve the mechanical properties and heat resistance of the polymer. semanticscholar.orgbme.hu The mechanism is believed to involve chemical interactions, specifically between the C=O groups of PLLA and the N-H groups of the dihydrazide derivative, which facilitates the ordering of polymer chains into crystal lattices. semanticscholar.org

| Polymer | Dihydrazide Derivative | Concentration (wt%) | Key Finding | Reference |

|---|---|---|---|---|

| Poly(L-lactide) (PLLA) | N, N'-isophthalic bis(piperonylic acid) dihydrazide (PAID) | 0.5 - 3 | Acts as a heterogeneous nucleating agent, significantly promoting melt-crystallization. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| Poly(L-lactide) (PLLA) | N, N'-Bis(benzoyl) suberic acid dihydrazide | 0.8 | Decreased crystallization half-time from 26.5 to 1.4 minutes at 115 °C. researchgate.net | researchgate.net |

| Isotactic Polypropylene (iPP) | N,N'-dicyclohexyl terephthalic dihydrazide (DCTDH) | ~0.03 (300 ppm) | Acts as an effective α-nucleating agent, increasing crystallinity and tensile modulus. bme.hu | bme.hu |

Precursor in Advanced Polymer Synthesis

This compound serves as a fundamental precursor in the synthesis of various advanced polymers. ontosight.ai Its bifunctional nature allows it to react with other monomers, such as diacid chlorides, to form long-chain polymers with specific, desirable characteristics. researchgate.netgoogle.com

Poly(amide-hydrazide) and Polyhydrazide Development

Aromatic polyhydrazides and poly(amide-hydrazide)s are classes of high-performance polymers synthesized using this compound or its derivatives. sapub.orgresearchgate.net These polymers are typically prepared through low-temperature solution polycondensation, reacting a dihydrazide with an aromatic diacid chloride. researchgate.netutwente.nl The resulting polymers often possess a combination of desirable properties inherited from their aromatic and hydrazide components. researchgate.net The synthesis can be tailored to produce polymers with varying levels of crystallinity and solubility by adjusting the monomer composition. researchgate.net For example, the incorporation of flexible linkages or non-coplanar monomers can enhance solubility and processability. sapub.org

Enhanced Chemical and Thermal Stability

A hallmark of polymers derived from this compound, particularly aromatic polyhydrazides and poly(amide-hydrazide)s, is their exceptional thermal and chemical stability. researchgate.netdoi.org The rigid aromatic rings in the polymer backbone contribute to high thermal resistance. researchgate.net Research shows that these polymers exhibit high glass transition temperatures (Tg) and decomposition temperatures. sid.irresearchgate.net For instance, polyhydrazides have been reported with glass transition temperatures ranging from 165-210°C. sid.ir Upon heating, polyhydrazides can undergo a cyclodehydration reaction to form poly(1,3,4-oxadiazole)s, which are even more thermally stable. researchgate.netsapub.orgsid.ir This transformation typically occurs at temperatures around 300°C and results in polymers that can be stable up to 450-500°C. ntu.edu.twresearchgate.net

| Polymer Type | Key Thermal Property | Temperature Range (°C) | Reference |

|---|---|---|---|

| Polyhydrazides | Glass Transition (Tg) | 157 - 210 | researchgate.netsid.ir |

| Poly(amine-hydrazide)s | Glass Transition (Tg) | 182 - 230 | ntu.edu.tw |

| Poly(amide-hydrazide)s | Initial Weight Loss (Cyclodehydration) | ~160 - 300 | researchgate.netsapub.org |

| Poly(amide-oxadiazole)s | Decomposition (Tmax) | 400 - 540 | researchgate.net |

| Poly(amine-1,3,4-oxadiazole)s | 10% Weight-Loss | > 500 | ntu.edu.tw |

Shape Memory and Self-Healing Properties

The incorporation of this compound into polymer networks can impart smart functionalities such as shape memory and self-healing capabilities. These properties arise from the specific molecular interactions, such as hydrogen bonding, facilitated by the hydrazide groups. hit.edu.cn

In one study, this compound was used as a hard segment in a polyurea elastomer. hit.edu.cn The dense network of reversible hydrogen bonds provided by the hydrazide units endowed the material with excellent self-healing properties and shape memory behavior. hit.edu.cn Similarly, a poly(1,2,4-triazole) derivative synthesized from a poly(this compound) precursor demonstrated inherent self-healing and shape memory properties. doi.org These smart materials have the ability to recover their original shape after being deformed and can autonomously repair physical damage, which opens up possibilities for advanced applications in fields like soft robotics and biomedicine. doi.orgnih.gov The self-healing mechanism often relies on the reversibility of bonds in the polymer network, which can be triggered by an external stimulus like heat. sciepublish.com

Poly(hydrazide-imide) Synthesis for Gas Separation Membranes

Poly(hydrazide-imide)s (PHIs) are a class of polymers synthesized using this compound that show great promise for use in gas separation membranes. acs.org These membranes are designed to selectively allow certain gases to pass through while blocking others, a critical technology for processes like hydrogen purification and carbon capture. acs.orgnih.gov

The introduction of polar hydrazide groups into a polyimide backbone induces the formation of strong intermolecular interactions, such as hydrogen bonding and π-π stacking. acs.org These interactions enhance the chain packing and create a more selective environment for gas diffusion. A recently developed PHI membrane, synthesized from this compound and an aromatic dianhydride, demonstrated significantly improved H₂ permeability and H₂/CO₂ selectivity, surpassing the performance of many conventional polymer membranes. acs.org Furthermore, these membranes exhibit excellent resistance to CO₂ plasticization, which is a common failure mode for gas separation membranes under high pressure, and show long-term stability. acs.org Co-poly(hydrazide imide) membranes have also been developed for the separation of liquid mixtures, such as methanol (B129727) and dimethyl carbonate, through pervaporation. mdpi.comnih.gov

Hydrogen Bond Network Formation

The hydrazide groups (-CONHNH₂) in this compound are pivotal in forming extensive hydrogen bond networks within polymer matrices. The introduction of these polar hydrazide units into a polymer backbone, such as a polyimide, can induce the formation of a structured hydrogen bond network. acs.org This phenomenon has been confirmed through techniques like temperature-dependent infrared reflection spectroscopy. acs.org

In supramolecular polymers like polyurea, this compound can act as a hard segment, contributing significantly to the hydrogen bonding density. hit.edu.cn It can form quadruple hydrogen bond arrays (DDAA—donor-donor-acceptor-acceptor), which are notably stronger than single or double hydrogen bond units and create robust, reversible cross-linking networks. hit.edu.cn this compound can also be employed as a cross-linking agent in polyimide membranes. researchgate.net In this role, it forges strong hydrogen bonds between the polymer chains, which enhances the interchain interactions, regulates the spacing between chains, and increases the packing density. researchgate.net This modification leads to membranes with improved mechanical strength and anti-plasticization properties. researchgate.net

Intermolecular π-π Interaction Analysis

The aromatic ring of this compound facilitates intermolecular π-π stacking interactions, which work in concert with hydrogen bonding to influence polymer architecture. In poly(hydrazide-imide) systems, thermal annealing can strengthen these π-π interactions. acs.org The enhancement of these interactions has been verified through multiple analytical methods, including fluorescence emission spectroscopy, UV-vis absorption spectroscopy, and wide-angle X-ray diffraction (WAXD). acs.org The synergistic effect of hydrogen bonding and π-π interactions effectively enhances interchain forces and optimizes the polymer packing state. acs.org These non-covalent interactions are crucial in the formation of supramolecular gels, where they contribute to the material's structural integrity. lookchem.com

Integration of Flexible Moieties for Processability Improvement

High-performance aromatic polymers often suffer from poor solubility and high transition temperatures, which complicates their processing. A key strategy to overcome these limitations is the chemical modification of the polymer structure to disrupt chain packing and improve flexibility.

Synthesis of 5-Alkoxyisophthalic Acid Dihydrazides

To enhance the processability of aromatic polymers, flexible side chains can be attached to the monomer units. A series of 5-alkoxyisophthalic acid dihydrazides have been synthesized for this purpose. researchgate.net The synthesis involves the hydrazinolysis of the corresponding 5-alkoxyisophthalic acid esters with hydrazine (B178648) hydrate (B1144303). researchgate.net By varying the length of the alkoxy chain (e.g., butyloxy, octyloxy, dodecyloxy), the properties of the resulting polymers can be systematically tuned. researchgate.net

The incorporation of these monomers with pendent flexible alkoxy groups into polymers like polyamides, polyimides, and poly(amideimide)s serves as a form of "internal plasticization." This structural modification has been shown to successfully improve the solubility of the polymers in organic solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidinone (NMP). researchgate.net Furthermore, it lowers the glass transition temperature, making the polymers more processable while still allowing for the casting of tough, flexible, and transparent films. researchgate.net

Table 1: Synthesized 5-Alkoxyisophthalic Acid Dihydrazides and Their Effect on Polymer Properties

| 5-Alkoxyisophthalic Acid Dihydrazide Derivative | Resulting Polymer Type | Key Improvements in Polymer Properties |

| 5-Butyloxyisophthalic acid dihydrazide | Poly(amideimide)s | Soluble in DMAc, NMP, DMF, and pyridine; forms tough, flexible films. researchgate.net |

| 5-Octyloxyisophthalic acid dihydrazide | Poly(amideimide)s | Glass transition temperatures in the range of 215–245°C. researchgate.net |

| 5-Dodecyloxyisophthalic acid dihydrazide | Poly(amideimide)s | X-ray diffraction reveals layered structures for longer alkoxy chains. researchgate.net |

| 5-Hexadecyloxyisophthalic acid dihydrazide | Poly(amideimide)s | Good thermal stability, with 10% weight loss occurring at 380–410°C. researchgate.net |

| General 5-Alkoxyisophthalic acid dihydrazides | Polyamides, Polyesters | Improved solubility and processability characteristics. |

Other Industrial Material Applications

Beyond its role in advanced polymer synthesis, this compound is utilized as an additive to improve the functional properties of commodity and engineering plastics.

Role as a Flame Retardant Additive in Plastics

This compound has been investigated for its potential application as a flame retardant additive in plastic materials. lookchem.com The incorporation of such additives into polymers is a critical strategy for improving fire safety in applications where plastics are widely used. lookchem.comspecialchem.com Flame retardants function by slowing down the polymer combustion and degradation process, which can prevent ignition or retard the spread of a fire. specialchem.com

Modification of High Molecular Polymers in the Rubber Industry

This compound is an important modifier for high molecular weight polymers in the rubber industry. guidechem.com It is used in rubber compositions, particularly for automotive tire components, often in conjunction with inorganic fillers. guidechem.comgoogle.com When used in the tread compound of green tires, for instance, it yields significant performance changes. Research shows it can lead to a reduction in the Payne effect (a measure of filler-filler interaction), a faster vulcanization speed, and a shorter scorch time. guidechem.com

The addition of this compound also impacts the mechanical properties of the rubber, leading to increased crosslinking density, tensile stress, and flex fatigue resistance. guidechem.com However, it may decrease elongation at break and tear strength. guidechem.com Furthermore, it can significantly reduce the dynamic heat generation of carbon black-reinforced natural rubber (NR) compounds, with an optimal loading typically between 0.2 to 0.6 parts per hundred rubber (phr). guidechem.com

Table 2: Effects of this compound on Green Tire Tread Compound Properties

| Property | Effect of this compound Addition |

| Payne Effect | Significantly Reduced guidechem.com |

| Vulcanization Speed | Faster guidechem.com |

| Scorch Time | Shorter guidechem.com |

| Crosslinking Density | Increased guidechem.com |

| Tensile Stress | Increased guidechem.com |

| Tensile Strength | Increased guidechem.com |

| Flex Fatigue Resistance | Increased guidechem.com |

| Elongation at Break | Decreased guidechem.com |

| Tear Strength | Decreased guidechem.com |

| Dynamic Heat Generation (in NR) | Significantly Reduced guidechem.com |

Application in Leather Retanning through Formaldehyde (B43269) Condensates

In the realm of leather production, the retanning process is a critical step that defines many of the final properties of the leather, such as its fullness, softness, and grain characteristics. Traditionally, amino resins based on urea and melamine-formaldehyde have been widely employed as retanning agents. However, a significant drawback of these conventional resins is the potential for the release of free formaldehyde in the finished leather, often exceeding permissible limits (≤10ppm). This has driven research into alternative chemistries that can provide comparable or superior performance while mitigating formaldehyde-related concerns. One such promising alternative involves the use of this compound (ISPDH) to create novel formaldehyde condensates for leather retanning.

Recent research has focused on the synthesis of sulfonated this compound formaldehyde condensates. researchgate.net These are prepared through a controlled reaction of this compound with formaldehyde and sodium metabisulfite. researchgate.net The sulfonation of the methylolated this compound is a key step, as it introduces solubilizing groups that are crucial for the resin's interaction with the collagen fibers of the leather. Without sulfonation, the condensate is insoluble in water and lacks retanning properties. researchgate.net The degree of sulfonation and the molar ratios of the reactants, particularly the formaldehyde to this compound ratio, are critical parameters that influence the viscosity, stability, and ultimately the retanning efficacy of the resulting resin. researchgate.net

Detailed Research Findings

Studies investigating the application of these novel resins have demonstrated their potential to serve as effective retanning agents, offering improvements in both the physical and aesthetic qualities of the leather. When applied to wet-blue cowhides, the this compound-based resins have been shown to impart desirable characteristics to the final product. researchgate.net

One of the primary advantages of using sulfonated this compound formaldehyde condensates is the significant reduction in free formaldehyde content in the retanned leather, which can be optimized to fall within permissible limits. researchgate.net This directly addresses a major environmental and health concern associated with traditional amino resins.

In terms of performance, leathers retanned with optimized this compound formaldehyde condensates exhibit enhanced organoleptic properties. researchgate.net When compared to leathers treated with commercial melamine-formaldehyde resins, those retanned with the this compound-based condensates show a higher degree of fullness, softness, grain smoothness, and roundness. researchgate.net These subjective, yet crucial, qualities contribute significantly to the perceived value and quality of the finished leather.

The impact of these resins on the physical-mechanical properties of the leather has also been a subject of investigation. Research has included the analysis of tear strength, tensile strength, and elongation at break of the retanned leather. researchgate.net Furthermore, scanning electron microscopy has been employed to study the morphology of the grain and the cross-section of the fiber structure, providing insights into how the resin interacts with and fills the collagen matrix. researchgate.net

The thermal stability of the synthesized resins has been evaluated using thermogravimetric analysis (TGA), and their structural elucidation has been confirmed through Fourier-transform infrared spectroscopy (FTIR). researchgate.net These analyses provide a scientific basis for the observed performance and stability of the this compound-based retanning agents.

The table below summarizes the comparative organoleptic properties of leather retanned with a commercial melamine (B1676169) resin versus an experimental this compound formaldehyde condensate (ISPDH #06), as observed in a key study. researchgate.net

| Property | Commercial Melamine Resin | ISPDH #06 Resin |

| Fullness | Lower | Higher |

| Softness | Lower | Higher |

| Grain Smoothness | Lower | Higher |

| Roundness | Lower | Higher |

Coordination Chemistry and Supramolecular Assembly

Supramolecular Architectures

Isophthalic dihydrazide and its derivatives are versatile building blocks in supramolecular chemistry, capable of forming intricate and functional architectures. The specific geometry of the isophthalic moiety, with its 120° angle between functional groups, combined with the hydrogen-bonding capabilities of the dihydrazide units, directs the self-assembly of complex structures. researchgate.netnih.gov These non-covalent interactions, primarily hydrogen bonds, but also π-π stacking, are fundamental to the construction of sophisticated supramolecular systems, including mechanically interlocked molecules and extended networks. researchgate.netbohrium.com

Hydrogen Bond Templated Systems

Hydrogen bonding is a powerful and directional tool for the template-directed synthesis of complex molecular topologies. nih.gov In systems derived from isophthalic acid, the amide or hydrazide groups provide a well-defined array of hydrogen bond donors and acceptors. This pre-programmed information guides the assembly of precursor components into specific arrangements, facilitating the formation of mechanically interlocked structures like catenanes and rotaxanes with significant efficiency. rsc.orgnih.gov The isophthalamide (B1672271) motif, in particular, is a reliable component for creating the necessary templating interactions for high-yield synthesis. researchgate.net

The synthesis of mechanically interlocked molecules such as catenanes (composed of interlocked rings) and rotaxanes (rings threaded onto a molecular axle) has been successfully achieved using precursors derived from isophthalic acid. rsc.orgrsc.org Researchers have demonstrated that hydrogen bonding can template the formation of rsc.orgcatenanes and rsc.orgrotaxanes from a single isophthalic acid derivative. nih.gov This methodology allows for the efficient covalent capture of the interlocked components, with yields for the crucial mechanical bond-forming step reaching up to 70%, even when using stoichiometric or near-stoichiometric amounts of the precursors. rsc.orgrsc.org

A common and effective strategy involves the use of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, to finalize the structure of the interlocked molecule. researchgate.netrsc.org The successful formation and detailed co-conformational behavior of these molecules are typically confirmed through a combination of NMR spectroscopy and mass spectrometry. rsc.orgrsc.org This modular approach holds the potential to incorporate a wide range of functionalities into either the macrocycle of a catenane or the stoppers of a rotaxane. rsc.org

Table 1: Synthesis of Mechanically Interlocked Molecules from Isophthalic Acid Derivatives

| Product Type | Key Precursor(s) | Synthetic Strategy | Yield | Characterization Methods | Reference(s) |

|---|---|---|---|---|---|

| rsc.orgCatenane | Isophthaloyl chloride, bis-amine | Serendipitous self-assembly | Not specified | NMR, IR, Mass Spectrometry, X-ray Crystallography | researchgate.net |

| rsc.orgCatenane | Azide precursors from an isophthalic acid derivative | Hydrogen bond templation, CuAAC "click" reaction | Up to 70% | NMR Spectroscopy, Mass Spectrometry | rsc.orgrsc.orgdntb.gov.ua |

| rsc.orgRotaxane | Azide precursors from an isophthalic acid derivative | Hydrogen bond templation, CuAAC "click" reaction | "Reasonable" | NMR Spectroscopy, Mass Spectrometry | rsc.orgnih.govrsc.org |

Mechanically interlocked molecules can exhibit unique forms of stereochemistry, such as mechanical chirality, which arises from the spatial arrangement of their non-covalently linked components rather than a traditional stereocenter. dntb.gov.uanih.gov The expression of this chirality in rotaxanes derived from isophthalamide units can be controlled or modulated by external stimuli.

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, often resulting in synergistic properties that surpass those of the individual constituents. mdpi.com this compound and its derivatives serve as excellent organic linkers for the construction of these materials, particularly metal-organic frameworks (MOFs). The hydrazide groups provide effective coordination sites for metal ions, while the isophthalate (B1238265) backbone offers the structural rigidity and geometry needed to form extended, porous networks. researchgate.netacs.org

The combination of isophthalate-hydrazone linkers with metal ions like zinc(II) can lead to the formation of two-dimensional (2D) coordination polymers. acs.org These materials can be synthesized via mechanochemical methods, which are often more environmentally friendly than traditional solvent-based syntheses. The resulting frameworks can exhibit dynamic properties and selective gas adsorption, for instance, showing preferential uptake of CO2 over N2. acs.org Furthermore, organic-inorganic hybrids incorporating an this compound-based receptor have been developed for applications in chemical sensing, demonstrating enhanced sensitivity for detecting species like mercury and cyanide ions in semi-aqueous media. consensus.appresearchgate.net

Table 2: Organic-Inorganic Hybrid Materials Based on this compound Derivatives

| Organic Linker | Metal Ion | Material Type | Synthesis Method | Key Properties/Applications | Reference(s) |

|---|---|---|---|---|---|

| Isophthalate-Hydrazone | Zinc(II) | 2D Metal-Organic Framework (MOF) | Mechanochemical | Dynamic framework, selective CO2 adsorption | acs.org |

| This compound-based receptor | Not specified | Organic-inorganic hybrid | Not specified | Enhanced sensing for Hg2+ and CN- ions | consensus.appresearchgate.net |

Mechanistic and Theoretical Investigations

Mechanistic Insights

Theoretical and experimental studies have elucidated the role of isophthalic dihydrazide as a potent nucleating agent, particularly for polymers like poly(L-lactide) (PLLA). The primary mechanism is identified as heterogeneous nucleation, driven by specific chemical interactions between the nucleating agent and the polymer matrix.

Theoretical and Computational Chemistry

The electronic properties of this compound are crucial to understanding its reactivity and its function as a nucleating agent. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters, as the gap between them (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical reactivity.

Frontier orbital analysis of the interaction between this compound and PLLA reveals that the energy gap between the LUMO of IDH and the HOMO of PLLA is significantly smaller than the intrinsic band gap of PLLA itself. This reduced energy gap facilitates charge transfer from the polymer to the nucleating agent, which strengthens the interfacial adhesion between the two components and promotes the nucleation process. A smaller energy gap generally implies lower kinetic stability and higher chemical reactivity.

| Molecule/System | Orbital | Energy (eV) |

|---|---|---|

| This compound (IDH) | LUMO | -0.099 |

| Poly(L-lactide) (PLLA) | HOMO | -11.082 |

| IDH-PLLA Inter-orbital Gap | 10.983 | |

| Poly(L-lactide) (PLLA) | Intrinsic Gap: 11.333 eV |

The solvent environment can significantly influence the photophysical processes of molecules like this compound. One such process is Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves between two sites within the same molecule upon photoexcitation. This phenomenon is highly sensitive to solvent polarity.

For an this compound-based Schiff base derivative, studies have shown that the solvent composition plays a critical role in its fluorescence behavior. chemicalpapers.com In a mixed-solvent system (such as DMSO and a HEPES buffer), increasing the fraction of the poor solvent causes the compound to form self-aggregates. chemicalpapers.comresearchgate.net This aggregation restricts the intramolecular motion of the molecule, a condition that actively promotes the ESIPT process. researchgate.net The alteration of the solvent environment can thereby be used to tune the luminous performance of ESIPT-capable molecules. nih.gov In more polar solvents, the excited-state reaction barrier for ESIPT can be higher due to the stabilization of the intramolecular charge-transferred state. nih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of this compound and its derivatives. researchgate.net These computational methods allow for the optimization of molecular geometries and the calculation of various reactivity descriptors.

For instance, DFT calculations have been employed to investigate the correlation between the structure and properties of advanced thermoset polymers derived from this compound. doi.org By modeling the cross-linking reactions, such as the Diels-Alder reaction, these calculations can predict the stability and energy landscape of the resulting polymer network. doi.org Furthermore, analysis of global reactivity descriptors like electrophilicity and chemical hardness, derived from the HOMO-LUMO energies, can predict how the molecule will interact with other chemical species. semanticscholar.org Local reactivity descriptors, such as Fukui functions, can be calculated to determine the most probable sites for nucleophilic or electrophilic attack within the molecule.

Molecular modeling techniques are essential for visualizing and quantifying the non-covalent interactions that dictate the supramolecular assembly and material properties of this compound. In the solid state, its derivatives often form extensive three-dimensional networks stabilized by a combination of intermolecular forces.

Advanced Characterization in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of isophthalic dihydrazide, offering non-destructive and highly detailed molecular-level information.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) provides precise information about the chemical environment of hydrogen atoms within the molecule, confirming the presence of the aromatic ring and the hydrazide functional groups. A typical ¹H-NMR spectrum of this compound, often recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different types of protons. doi.org

The key resonances observed in the ¹H-NMR spectrum are attributed to the amine (NH₂) protons of the hydrazide group, the protons on the benzene (B151609) ring, and the amide (NH) protons. doi.org For example, a study identified peaks at chemical shifts (δ) of approximately 4.54 ppm for the NH₂ protons, a multiplet in the range of 7.52–8.26 ppm for the aromatic protons, and a signal at 9.83 ppm for the NH proton. doi.org The integration of these signals confirms the number of protons in each unique environment, consistent with the molecule's symmetric structure.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Signal Multiplicity | Attribution |

|---|---|---|---|

| Amide (NH) | 9.83 | Singlet | Proton of the -CO-NH- group. doi.org |

| Aromatic (Ar-H) | 7.52 - 8.26 | Multiplet | Four protons on the meta-substituted benzene ring. doi.org |

| Amine (NH₂) | 4.54 | Singlet (broad) | Four protons of the two terminal -NH₂ groups. doi.org |

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. doi.org The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key vibrational bands for this compound include the stretching vibrations of the N-H bonds in the amine and amide groups, the C=O stretching of the carbonyl group, and the C-C stretching within the aromatic ring. doi.orgsemanticscholar.org The presence of strong hydrogen bonding in the solid state significantly influences the position and shape of the N-H and C=O stretching bands. For instance, the amide C=O stretching vibration is typically observed around 1654 cm⁻¹. doi.org Analysis of derivatives shows characteristic bands for N-H stretching around 3238-3301 cm⁻¹ and C=O stretching near 1656 cm⁻¹. mdpi.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3450 | Amine (-NH₂) and Amide (-CO-NH-) mdpi.compsu.edu |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring mdpi.com |

| C=O Stretch (Amide I) | ~1654 | Carbonyl (-CO-NHNH₂) doi.org |

| C-C Stretch (Aromatic) | 1440 - 1610 | Benzene Ring semanticscholar.org |

| C-N Stretch / N-H Bend | ~1325 | Amide/Hydrazide Group semanticscholar.org |

While specific studies on the temperature-dependent IR reflection of this compound are not widely documented, this technique is a powerful method for analyzing the dynamics of hydrogen bonds in molecular solids. The principle relies on monitoring the changes in the IR spectrum as a function of temperature. For a compound like this compound, which features strong intermolecular hydrogen bonds between the N-H donor and C=O acceptor groups, temperature variations would induce predictable spectral shifts.

As temperature increases, the thermal energy can weaken or disrupt these hydrogen bonds. researchgate.net This weakening is typically observed as a shift of the N-H stretching vibration to a higher frequency (blueshift) and a corresponding shift of the C=O stretching vibration to a higher frequency as well, as the bond is less polarized by the hydrogen bond interaction. researchgate.netnsf.gov The analysis of these temperature-induced shifts can provide quantitative information about the strength and thermal stability of the hydrogen-bonded network within the crystal lattice. The existence of specific spectral features, such as Fermi resonance bands, can also offer deeper insights into the complex vibrational coupling within hydrogen-bonded structures. researchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and confirming its elemental composition. When coupled with a separation technique like Liquid Chromatography (LC-MS), it also serves to verify the purity of the compound and identify any synthesis byproducts or degradation products. psu.eduresearchgate.net

The exact mass of this compound (C₈H₁₀N₄O₂) is 194.0804 Da. nih.gov In mass spectrometry, the molecule is ionized, commonly forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 195.0877. nih.gov Further fragmentation of this parent ion within the spectrometer (MS/MS analysis) generates a unique pattern of daughter ions that serves as a fingerprint for the molecule's structure.

High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Data from Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) analyzer provides detailed fragmentation patterns. nih.gov

| Ion Type | Precursor m/z | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 195.0877 | 177.0771, 163.0502, 137.0709 | The precursor ion corresponds to the protonated molecule. Fragments represent losses of water, NH₃, and parts of the hydrazide group, confirming the structure. nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π→π* transitions associated with the aromatic benzene ring and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms of the hydrazide groups.

In research involving polymers derived from this compound, UV-Vis spectroscopy is used to monitor reactions and characterize the final materials. For example, a polyhydrazide based on this compound exhibited a sharp absorption peak at approximately 257 nm. doi.org This absorption is characteristic of the electronic structure of the isophthaloyl moiety. Changes in this absorption, such as shifts in wavelength (hypsochromic or bathochromic shifts) or intensity (hypochromic or hyperchromic effects), can indicate structural modifications, such as polymerization or complex formation. doi.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thermal Analysis Methods

Thermal analysis methods are fundamental in characterizing the behavior of this compound and its resultant polymers under thermal stress. These techniques determine critical processing and performance parameters such as phase transition temperatures, curing behavior, and thermal stability.

Differential Scanning Calorimetry (DSC) is employed to investigate the phase transitions and curing characteristics of this compound and materials derived from it. As a thermal latent curing agent, this compound's own melting behavior is critical. DSC analysis shows that it has a high melting point, which is a key attribute for its latency. semanticscholar.org In one study, the melting transition (Tm) of this compound was observed at 201.1 °C, confirming its non-reactivity at room temperature and its ability to act as an efficient curing agent at elevated temperatures. semanticscholar.org

When incorporated into polymers, this compound derivatives can act as nucleating agents, influencing the crystallization and melting behavior of the polymer matrix. In research on poly(L-lactide) (PLLA) nucleated with N,N'-isophthalic bis(piperonylic acid) dihydrazide (PAID), DSC was used to detail the non-isothermal crystallization and melting behavior. researchgate.netrevmaterialeplastice.ro The studies showed that PAID significantly promotes the crystallization of PLLA during cooling. researchgate.netrevmaterialeplastice.ro

Below is a table summarizing key DSC findings for materials involving this compound and its derivatives.

| Material | Technique | Observation | Value | Reference |

| This compound (IDH) | DSC | Melting Point (Tm) | 201.1 °C | semanticscholar.org |

| PLLA with PAID¹ | DSC | Onset Crystallization Temperature | ~150 °C | revmaterialeplastice.ro |

| PLLA with PAID¹ | DSC | Melt-Crystallization Enthalpy | 56.8 J/g | revmaterialeplastice.ro |

¹Data for Poly(L-lactide) (PLLA) with N,N'-isophthalic bis(piperonylic acid) dihydrazide (PAID) upon cooling at 1 °C/min with a final melt temperature of 170 °C.

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability and decomposition profile of materials containing this compound. TGA measures the change in mass of a sample as a function of temperature, indicating when thermal degradation occurs. tdx.catresearchgate.net

Studies on epoxy resins cured with this compound and related compounds have utilized TGA to assess the thermal stability of the final thermoset materials. semanticscholar.org Likewise, TGA has been used to evaluate the stability of amino resins based on this compound for use in leather retanning, confirming the thermal robustness of the synthesized resin. researchgate.net In the context of polymer nucleation, the addition of an this compound derivative (PAID) to a PLLA matrix was found to slightly decrease the thermal stability of the PLLA, as indicated by a comparison of the onset decomposition temperatures. researchgate.netrevmaterialeplastice.ro

| Material System | Technique | Key Finding | Reference |

| PLLA vs. PLLA/PAID¹ | TGA | Presence of PAID slightly decreased the thermal stability of PLLA. | researchgate.netrevmaterialeplastice.ro |

| This compound-based Amino Resin | TGA | The thermal stability of the synthesized resin was evaluated. | researchgate.net |

¹PLLA: Poly(L-lactide), PAID: N,N'-isophthalic bis(piperonylic acid) dihydrazide

Morphological and Structural Analysis

Understanding the morphology and crystal structure of polymers derived from this compound is crucial for correlating their synthesis and processing with their macroscopic properties.

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a material's surface topography. numberanalytics.com It operates by scanning a surface with a focused beam of electrons, and the signals produced from the interaction provide information about the surface morphology and composition. numberanalytics.comnrel.gov In the context of materials synthesized using this compound, SEM has been applied to study the morphology of the final product. For instance, in the leather industry, SEM was used to examine the grain and cross-section fiber morphology of leather retanned with a sulfonated this compound formaldehyde (B43269) condensate. researchgate.net This analysis helps to visualize how the resin is distributed and how it affects the leather's fiber structure. researchgate.net

Wide-Angle X-ray Diffraction (WAXD) is a primary technique for investigating the crystalline or amorphous nature of polymers. thermofisher.comstevens.edu By analyzing the diffraction pattern of X-rays scattered by the polymer's long molecular chains, WAXD can reveal information about chain packing and the degree of crystallinity. thermofisher.com

In research on poly(hydrazide–imide) synthesized from this compound, WAXD characterization was used to confirm the enhanced interchain interaction and optimized polymer packing state after thermal annealing. acs.org The diffraction patterns provided evidence that the synergistic effect of H-bonds and π-π interactions led to a more ordered structure. acs.org In other studies, WAXD patterns of polyhydrazide polymers have exhibited broad halos, which are indicative of an amorphous structure. grafiati.com This lack of crystallinity can be attributed to the incorporation of less symmetric groups that weaken intermolecular hydrogen bonding and lower the chain packing efficiency. researchgate.net

Emerging Research Directions and Future Prospects

Development of Novel Isophthalic Dihydrazide Derivatives

The functional versatility of this compound stems from the reactivity of its hydrazide groups, which can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. psu.edulongdom.org This reactivity is being harnessed to synthesize a new generation of derivatives with tailored properties for specific applications.

Researchers have successfully synthesized various novel compounds by modifying the core IDH structure. These include complex macrocyclic hydrazone Schiff bases, created by condensing IDH with various aldehydes, which have been investigated for their biological activities. psu.eduresearchgate.net Another significant area is the development of poly(acylhydrazone)s and poly(hydrazide–imide)s. researchgate.netacs.org Poly(acylhydrazone)s, formed through the condensation of IDH with various dialdehydes or diketones, are being explored for applications requiring high thermal and hydrolytic stability. researchgate.net Furthermore, the synthesis of poly(hydrazide–imide)s by reacting IDH with aromatic dianhydrides has yielded membranes with exceptional gas separation properties, particularly for H₂/CO₂ separation. acs.org

Other notable derivatives include:

Amino acid conjugates , where IDH is linked with amino acids like L-Alanine to create complex molecules with potential biomedical applications. tandfonline.comnih.gov

Nucleating agents such as N, N'-isophthalic bis(piperonylic acid) dihydrazide (PAID), which has been shown to be an effective crystallization accelerator for poly(L-lactide) (PLLA). researchgate.netsemanticscholar.org

Sulfonated IDH-formaldehyde resins , which are being studied for use in the leather industry as a retanning agent to reduce free formaldehyde (B43269) content. researchgate.net

Table 1: Examples of Novel this compound Derivatives and Research Findings

| Derivative Type | Reactants | Key Research Finding/Application | Reference |

|---|---|---|---|

| Macrocyclic Hydrazone Schiff Bases | This compound, various dialdehydes (e.g., glutaraldehyde) | Synthesis of new macrocyclic ligands with potential for metal ion complexation and antibacterial activity. | psu.edulongdom.orgresearchgate.net |

| Poly(hydrazide–imide) (PHI) | This compound, aromatic dianhydride | Creation of membranes with enhanced interchain hydrogen bonding, showing high selectivity for H₂/CO₂ separation. | acs.org |

| N, N'-isophthalic bis(piperonylic acid) dihydrazide (PAID) | This compound, piperonylic acid | Acts as an efficient nucleating agent, accelerating the crystallization and enhancing the tensile strength of poly(L-lactide) (PLLA). | researchgate.netsemanticscholar.org |

| Amino Acid Derivatives | This compound, L-Alanine methyl ester, hydrazine (B178648) hydrate (B1144303) | Synthesis of N¹,N³-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide (B1672271) as a platform for creating further derivatives with potential anticancer properties. | tandfonline.comnih.gov |

| Poly(acylhydrazone) Vitrimers | This compound, glycidyl (B131873) vanillin, bio-based diacids | Development of bio-based, self-healing, and recyclable thermoset materials (vitrimers) with high glass transition temperatures. | upc.eduupc.edu |

Interdisciplinary Research in Materials Science and Green Chemistry

The intersection of materials science and green chemistry is a fertile ground for IDH research. A key focus is its role as a thermal latent curing agent for epoxy resins, which are crucial in adhesives and composites. ac-catalysts.comnih.gov IDH's high melting point (around 224°C) ensures it remains inactive at room temperature but reacts efficiently at elevated temperatures, making it ideal for one-component epoxy formulations that require long-term storage stability. nih.govlookchem.commdpi.com

From a green chemistry perspective, efforts are underway to develop more sustainable processes and products using IDH. This includes the synthesis of IDH under solvent-free conditions by reacting diethyl isophthalate (B1238265) with hydrazine hydrate, which reduces energy consumption and waste generation compared to traditional methods. guidechem.com

A significant advancement is the creation of bio-based poly(acylhydrazone) vitrimers. upc.eduupc.edu These materials are synthesized using IDH or other bio-derived dihydrazides and vanillin, a renewable resource. upc.edu Vitrimers are a class of polymers that behave like robust thermosets at operational temperatures but can be reprocessed, reshaped, and even self-healed at elevated temperatures due to dynamic covalent bonds. upc.edu The acylhydrazone linkage provides this dynamic nature. Research has shown that these materials can be recycled and can be hydrolyzed in acidic conditions, breaking them down to their starting components, which is a significant step towards a circular materials economy. upc.eduupc.edu

Advanced Functional Materials Design

The unique chemical properties of this compound and its derivatives are being leveraged to design advanced functional materials with specific, high-value applications. ontosight.aifinetechnology-ind.com These materials are engineered at the molecular level to perform tasks such as chemical sensing, molecular separation, and corrosion inhibition. acs.orglookchem.comresearchgate.net

One of the most promising areas is the development of coordination polymers (CPs), also known as metal-organic frameworks (MOFs), using isophthalate-based ligands. nih.govresearchgate.net These materials consist of metal ions connected by organic linkers, creating porous structures. Researchers have synthesized 2D MOFs of zinc and cadmium with 5-nitro-isophthalate and isonicotinic hydrazide that exhibit electro-conductive properties. acs.org Such CPs are being actively investigated as fluorescent chemosensors for the selective detection of pollutants like nitroaromatics in water. researchgate.net

Furthermore, IDH-based receptors are being designed for the selective detection of specific ions. For instance, research has demonstrated a receptor system capable of enhanced sensing for mercury (Hg²⁺) and cyanide (CN⁻) ions in semi-aqueous solutions. researchgate.net The hydrazone derivatives of IDH are particularly noted for their potential as chemical sensors, although they remain less investigated compared to other Schiff base probes. researchgate.net

Table 2: this compound in Advanced Functional Materials

| Material Type | Composition | Function | Reported Performance | Reference |

|---|---|---|---|---|

| Separation Membrane | Poly(hydrazide–imide) (PHI) | Gas Separation | Demonstrates high selectivity for H₂/CO₂ separation due to strong intermolecular hydrogen bonding. | acs.org |

| Fluorescent Chemosensor | Zn(II)/Cd(II) Coordination Polymers | Pollutant Detection | Selectively detects 4-nitrophenol (B140041) and fluazinam (B131798) in aqueous medium through fluorescence quenching. | researchgate.net |

| Ion-Selective Receptor | IDH-based organic–inorganic hybrid | Ion Sensing | Shows enhanced sensing activity for Hg²⁺ and CN⁻ ions. | researchgate.net |

| Vitrimer (Self-healing polymer) | Poly(acylhydrazone) network | Recyclable Thermoset | Exhibits self-healing properties and can be reprocessed at high temperatures without degradation. | upc.edu |

| Corrosion Inhibitor | This compound | Metal Protection | Utilized in metal coatings to protect surfaces from corrosion. | lookchem.com |

Computational Design and Prediction of this compound-Based Systems

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials based on this compound. By using theoretical models, researchers can predict the properties and behaviors of yet-to-be-synthesized molecules, saving significant time and resources in the lab.

Density Functional Theory (DFT) is a prominent method used in this field. It has been employed to investigate the interaction between the PLLA polymer and the PAID nucleating agent, suggesting that chemical interactions between the carbonyl group of PLLA and the N-H group of PAID are likely responsible for the nucleation mechanism. researchgate.netsemanticscholar.org DFT calculations have also been used to understand the binding modes of IDH-based receptors with metal ions, supporting experimental findings in sensor development. lookchem.com

In the study of coordination polymers, computational tools are used to rationalize their formation and structure. acs.org Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction Index (NCIplot) are used to investigate the hydrogen-bonding interactions that are critical to the stability and function of these frameworks. acs.orgnih.gov These computational approaches provide deep insights into the weak interactions that govern the self-assembly of these complex structures. This predictive power allows for the rational design of new MOFs with desired topologies and properties for specific applications like gas sensing or catalysis. nih.gov

Table 3: Computational Methods in this compound Research

| Computational Method | System Studied | Predicted Property / Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | PLLA with PAID nucleating agent | Predicted the likely chemical interaction site (C=O of PLLA and N-H of PAID) responsible for nucleation. | researchgate.netsemanticscholar.org |

| DFT, QTAIM, NCIplot | Coordination polymers / MOFs | Investigated factors affecting crystal formation and analyzed the energies and types of hydrogen-bonding interactions. | acs.orgnih.gov |

| DFT | Hydrazide-based nickel complexes | Modeled the interaction with H₂S gas to predict and understand gas sensing properties. | nih.gov |

| DFT-D3 | IDH-based chemosensor with Zn(II) | Calculated interaction energy to support experimental findings on complex formation for ion sensing. | lookchem.com |

Q & A

Q. What experimental methods are used to evaluate the nucleating efficiency of IDH derivatives in poly(L-lactide) (PLLA)?

Differential Scanning Calorimetry (DSC) is the primary method to assess nucleation efficiency. Key parameters include:

- Onset crystallization temperature (Toc) and peak melt-crystallization temperature (Tmc) : Higher values indicate enhanced nucleation .

- Crystallization enthalpy : Measured via cooling scans (e.g., 1–50°C/min) to quantify crystallinity .

- Crystallinity calculation : Using the equation , where is the enthalpy of 100% crystalline PLLA (93.7 J/g) .

Q. How is IDH synthesized for use as a nucleating agent in polymers?

IDH derivatives like -isophthalic bis(piperonylic acid) dihydrazide (PAID) are synthesized via:

- Chlorination : Piperonylic acid reacts with thionyl chloride to form piperonyloyl chloride.

- Acylation : Isophthalic dihydrazide reacts with piperonyloyl chloride in -dimethylformamide (DMF) with triethylamine as a catalyst .

- Characterization : FT-IR (amide C=O at 1685 cm⁻¹) and NMR (aromatic protons at 7.00–7.51 ppm) confirm the structure .

Q. What standard techniques assess IDH’s curing efficiency in epoxy resins?

- DSC : Measures glass transition temperature () and cure kinetics. Fast-curing formulations (e.g., <3 minutes) require isothermal scans .

- Gel time analysis : Determines time to reach 95% cure.

- Dynamic Mechanical Analysis (DMA) : Evaluates retention under moisture or thermal aging .

Advanced Research Questions

Q. Why do higher IDH concentrations inhibit cold crystallization in PLLA despite acting as nucleating agents?

- At high IDH loading (>1 wt%), molecular chain mobility is restricted due to intermolecular hydrogen bonding between PLLA’s C=O and IDH’s N-H groups. This shifts cold-crystallization peaks to lower temperatures and increases crystal perfection, as seen in higher melting temperatures () .

- Thermal inertia at faster heating rates (>5°C/min) further delays crystallization .

Q. How do intermolecular interactions between IDH and PLLA influence nucleation mechanisms?

- Frontier orbital analysis : The LUMO-HOMO energy gap between IDH (LUMO: -0.099 eV) and PLLA (HOMO: -11.082 eV) is smaller than PLLA’s intrinsic gap (11.333 eV), enabling charge transfer and stronger interfacial adhesion .

- DMol3 simulations : Predict interactions between PLLA’s C=O and IDH’s N-H, promoting heterogeneous nucleation .

Q. How does IDH compare to other dihydrazides (e.g., adipic dihydrazide) in epoxy curing?

- Curing speed : IDH with hydroxyl urones cures epoxy-phenolic resins in <2 minutes, faster than adipic dihydrazide .